molecular formula C19H30O2 B584309 17-epi-Dihydrotestosterone CAS No. 571-24-4

17-epi-Dihydrotestosterone

Cat. No.: B584309
CAS No.: 571-24-4
M. Wt: 290.447
InChI Key: NVKAWKQGWWIWPM-OPAYZWDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-epi-Dihydrotestosterone, also known as (5α,17α)-17-Hydroxyandrostan-3-one, is a synthetic derivative of dihydrotestosterone. It is an epimer of dihydrotestosterone, differing in the configuration at the hydroxy-bearing carbon, C17. This compound is part of the steroid hormone family and plays a role in various metabolic processes, including the regulation of sexual characteristics and other physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Dihydrotestosterone typically involves the reduction of testosterone or its derivatives. One common method includes the use of sodium borohydride in the presence of a suitable solvent like ethanol to reduce the keto group at the C3 position, followed by epimerization at the C17 position using acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar reduction and epimerization techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically at the hydroxy group at the C17 position, forming ketones.

    Reduction: The compound can be reduced further to form various diols.

    Substitution: Substitution reactions can occur at the hydroxy group, leading to the formation of esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for esterification or etherification.

Major Products:

    Oxidation: Formation of 17-keto derivatives.

    Reduction: Formation of 17α-diol derivatives.

    Substitution: Formation of esters or ethers depending on the reagents used.

Scientific Research Applications

17-epi-Dihydrotestosterone has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism.

    Biology: Investigated for its role in androgen receptor binding and its effects on gene expression.

    Medicine: Studied for its potential therapeutic effects in conditions related to androgen deficiency.

    Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 17-epi-Dihydrotestosterone involves its interaction with androgen receptors. It binds to these receptors, leading to the activation or repression of target genes involved in various physiological processes. The compound’s effects are mediated through the androgen receptor signaling pathway, influencing cellular functions such as growth, differentiation, and metabolism.

Comparison with Similar Compounds

    Dihydrotestosterone: The parent compound, differing only in the configuration at the C17 position.

    Epitestosterone: Another epimer of testosterone, differing in the configuration at the C17 position.

Uniqueness: 17-epi-Dihydrotestosterone is unique due to its specific configuration, which affects its binding affinity and activity at the androgen receptor. This distinct configuration can lead to different physiological effects compared to its epimers and other related compounds.

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAWKQGWWIWPM-OPAYZWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024071
Record name 17alpha-Hydroxy-5alpha-androstan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-24-4
Record name 17-epi-Dihydrotestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17alpha-Hydroxy-5alpha-androstan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-EPI-DIHYDROTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CT050X63M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-epi-Dihydrotestosterone
Reactant of Route 2
17-epi-Dihydrotestosterone
Reactant of Route 3
17-epi-Dihydrotestosterone
Reactant of Route 4
17-epi-Dihydrotestosterone
Reactant of Route 5
17-epi-Dihydrotestosterone
Reactant of Route 6
17-epi-Dihydrotestosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.